molecular formula C8H7N3O5 B14069404 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol CAS No. 66770-00-1

2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol

Cat. No.: B14069404
CAS No.: 66770-00-1
M. Wt: 225.16 g/mol
InChI Key: OCYYQIDPANXDEN-UHFFFAOYSA-N
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Description

2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol is a fluorescent compound widely used in various scientific research fields. It is known for its ability to act as a fluorescent tracer, making it valuable in biological and chemical studies. The compound’s unique structure allows it to be used in monitoring glucose uptake in cells, among other applications.

Preparation Methods

The synthesis of 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol typically involves the reaction of D-glucosamine with 7-nitro-2,1,3-benzoxadiazol-4-yl chloride (NBD-Cl). This reaction is carried out under specific conditions to ensure the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different products.

    Reduction: Reduction reactions can alter the nitro group, affecting the compound’s fluorescence properties.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When introduced into biological systems, it can be taken up by cells and emit fluorescence under specific conditions. This fluorescence can be detected and measured, providing valuable information about cellular processes. The molecular targets and pathways involved include glucose transporters and metabolic pathways related to glucose uptake .

Comparison with Similar Compounds

Similar compounds to 2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethan-1-ol include:

Properties

CAS No.

66770-00-1

Molecular Formula

C8H7N3O5

Molecular Weight

225.16 g/mol

IUPAC Name

2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)oxy]ethanol

InChI

InChI=1S/C8H7N3O5/c12-3-4-15-6-2-1-5(11(13)14)7-8(6)10-16-9-7/h1-2,12H,3-4H2

InChI Key

OCYYQIDPANXDEN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NON=C2C(=C1)OCCO)[N+](=O)[O-]

Origin of Product

United States

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